molecular formula C14H20N2O4 B1284451 (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester CAS No. 912762-94-8

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B1284451
CAS No.: 912762-94-8
M. Wt: 280.32 g/mol
InChI Key: SPSZUBZMVYTJJF-UHFFFAOYSA-N
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Description

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is a compound that features a benzo[1,3]dioxole moiety, which is a common structural motif in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the amino compound with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the amino group or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamic acid ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of benzo[1,3]dioxole derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The benzo[1,3]dioxole moiety is known to exhibit various biological activities, including anticancer and antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The amino group and carbamic acid ester can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid methyl ester
  • (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid ethyl ester
  • (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid isopropyl ester

Uniqueness

The tert-butyl ester group in (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ester groups.

Biological Activity

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester, also known by its CAS number 912762-94-8, is a compound featuring a benzo[1,3]dioxole moiety. This structure is prevalent in various biologically active molecules and has been the subject of research due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative studies with similar compounds.

PropertyValue
IUPAC Nametert-butyl N-[2-amino-2-(1,3-benzodioxol-5-yl)ethyl]carbamate
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
CAS Number912762-94-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzo[1,3]dioxole moiety is known to modulate enzyme and receptor activities through:

  • Hydrogen Bonding : The amino group and carbamic acid ester facilitate interactions with biological macromolecules.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the benzo[1,3]dioxole structure. For instance, research on derivatives has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds were tested against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines.
CompoundIC50 (µM)Reference Drug IC50 (µM)
This compoundTBDTBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38 (HepG2)7.46
1.54 (HCT116)8.29
4.52 (MCF7)4.56

The above table illustrates that certain derivatives exhibit stronger anticancer activity compared to standard chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

The benzo[1,3]dioxole moiety is also associated with antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial strains. Specific studies are needed to quantify the antimicrobial efficacy of the tert-butyl ester variant.

Study on Anticancer Mechanisms

A study investigated the mechanisms behind the anticancer activity of benzo[1,3]dioxole derivatives:

  • Methods : The research employed SRB assays to assess cytotoxicity and further analyzed apoptosis pathways via annexin V-FITC staining.

The findings indicated that these compounds induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins like Bax and Bcl-2.

Comparative Analysis with Similar Compounds

Comparative studies with other carbamate derivatives provide insights into the unique properties of this compound:

Compound NameStructure TypeNotable Activities
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid methyl esterMethyl EsterModerate cytotoxicity
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid ethyl esterEthyl EsterAntimicrobial activity
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid isopropyl esterIsopropyl EsterLow cytotoxicity

The tert-butyl ester derivative stands out due to its steric hindrance which may enhance its reactivity and interaction profile compared to other esters.

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(1,3-benzodioxol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-7-10(15)9-4-5-11-12(6-9)19-8-18-11/h4-6,10H,7-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSZUBZMVYTJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587581
Record name tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-94-8
Record name tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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